molecular formula C12H20N2O6S B12337054 Uridine, 2'-O-(2-methoxyethyl)-2-thio-

Uridine, 2'-O-(2-methoxyethyl)-2-thio-

Cat. No.: B12337054
M. Wt: 320.36 g/mol
InChI Key: DDODCZXXMOICNE-QCNRFFRDSA-N
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Description

Uridine, 2’-O-(2-methoxyethyl)-2-thio- is a synthetic derivative of uridine, a nucleoside that plays a crucial role in the synthesis of RNA. This compound is modified at the 2’ position with a 2-methoxyethyl group and a thio group, which enhances its stability and potential therapeutic applications. It is primarily used in the development of oligonucleotides for research and therapeutic purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’-O-(2-methoxyethyl)-2-thio- typically involves the alkylation of uridine. One common method includes the use of 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent in the presence of bases such as t-BuOK, KOH, or NaH under mild heating conditions . The reaction proceeds through the formation of an intermediate, which is then purified using techniques like flash silica chromatography to obtain the highly purified target compound .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions and purification steps. The use of advanced chromatographic techniques ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’-O-(2-methoxyethyl)-2-thio- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium azide, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the 2’-O-(2-methoxyethyl) group with other functional groups .

Scientific Research Applications

Uridine, 2’-O-(2-methoxyethyl)-2-thio- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Uridine, 2’-O-(2-methoxyethyl)-2-thio- involves its incorporation into oligonucleotides, where it enhances stability and resistance to enzymatic degradation. This modification allows for more effective targeting of specific RNA sequences, making it useful in gene therapy and antisense oligonucleotide applications. The molecular targets include RNA molecules, and the pathways involved are related to RNA interference and gene silencing .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine, 2’-O-(2-methoxyethyl)-2-thio- is unique due to its combination of the 2-methoxyethyl and thio modifications, which provide enhanced stability and specificity in targeting RNA sequences. This makes it particularly valuable in therapeutic applications where stability and resistance to degradation are critical .

Properties

Molecular Formula

C12H20N2O6S

Molecular Weight

320.36 g/mol

IUPAC Name

1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C12H20N2O6S/c1-18-4-5-19-10-9(17)7(6-15)20-11(10)14-3-2-8(16)13-12(14)21/h7,9-11,15,17H,2-6H2,1H3,(H,13,16,21)/t7-,9-,10-,11-/m1/s1

InChI Key

DDODCZXXMOICNE-QCNRFFRDSA-N

Isomeric SMILES

COCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2CCC(=O)NC2=S)CO)O

Canonical SMILES

COCCOC1C(C(OC1N2CCC(=O)NC2=S)CO)O

Origin of Product

United States

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